molecular formula C23H24N4O3S B2636119 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide CAS No. 894048-70-5

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2636119
CAS No.: 894048-70-5
M. Wt: 436.53
InChI Key: MZFOFPLHGOCLJL-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a synthetic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 378.43 g/mol
  • CAS Number : 894046-86-7

Structural Characteristics

The compound features:

  • A thiazolo[3,2-b][1,2,4]triazole core.
  • A 3,4-dimethoxyphenyl group.
  • An ethyl linkage connecting to a 3,5-dimethylbenzamide moiety.

Anticancer Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating similar triazole derivatives:

  • Compounds with similar structural motifs showed IC₅₀ values ranging from 0.21 nM to 6.0 nM against cancer cell lines.
  • The most potent derivative demonstrated comparable activity to established chemotherapeutics like CA-4 (Vascular disrupting agent) .

The proposed mechanism for the biological activity of this compound includes:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
  • Apoptotic Induction : The ability to induce apoptosis in cancer cells has been noted in related studies.

Additional Biological Activities

Beyond anticancer effects, compounds in this class have also demonstrated:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects which could be beneficial in treating chronic inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeIC₅₀ values between 0.21 nM - 6.0 nM
Tubulin InhibitionDisruption of microtubule dynamics
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential reduction in inflammatory markers

In Vivo Studies

In vivo studies using animal models (e.g., Balb/c mice) have indicated that certain derivatives can significantly reduce tumor growth and improve survival rates when administered at specific dosages .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-14-9-15(2)11-17(10-14)22(28)24-8-7-18-13-31-23-25-21(26-27(18)23)16-5-6-19(29-3)20(12-16)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFOFPLHGOCLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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